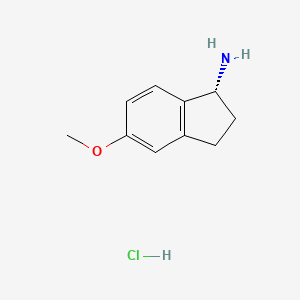
2-(2-bromoethyl)-1-fluoro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-bromoethyl)-1-fluoro-4-nitrobenzene” is an organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula of C6H6 . The compound contains a bromoethyl group (-CH2-CH2-Br), a fluoro group (-F), and a nitro group (-NO2) attached to the benzene ring .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . For instance, a bromoethyl group can be introduced to the benzene ring via a Friedel-Crafts alkylation . The nitro group can be introduced via a nitration reaction, and the fluoro group can be introduced via a halogenation reaction .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with the bromoethyl, fluoro, and nitro groups attached at the 2nd, 1st, and 4th positions respectively . The exact 3D structure can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the bromoethyl group can participate in nucleophilic substitution reactions . The nitro group can be reduced to an amino group via a reduction reaction . The fluoro group, being one of the strongest bonds in organic chemistry, is usually inert to most chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, it would likely be a solid at room temperature, given the presence of the bromoethyl group . Its solubility in water and other solvents would depend on the polarity of the molecule .Mécanisme D'action
The mechanism of action of “2-(2-bromoethyl)-1-fluoro-4-nitrobenzene” would depend on its application. For instance, if it’s used as a pharmaceutical drug, it might interact with biological targets in the body . If it’s used as a reagent in a chemical reaction, it might participate in the reaction via its functional groups .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene involves the reaction of 2-fluoro-4-nitrobenzene with 2-bromoethanol in the presence of a base to form the desired product.", "Starting Materials": [ "2-fluoro-4-nitrobenzene", "2-bromoethanol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-fluoro-4-nitrobenzene and 2-bromoethanol in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
Numéro CAS |
1021389-36-5 |
Formule moléculaire |
C8H7BrFNO2 |
Poids moléculaire |
248 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



